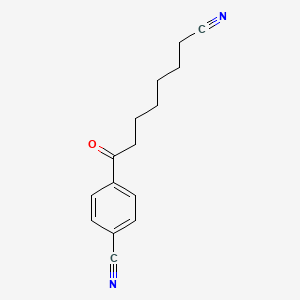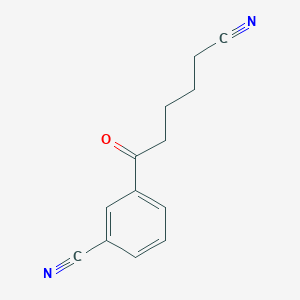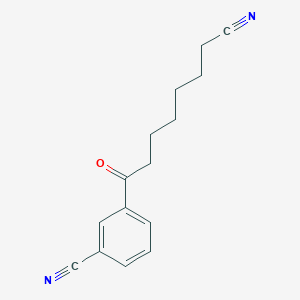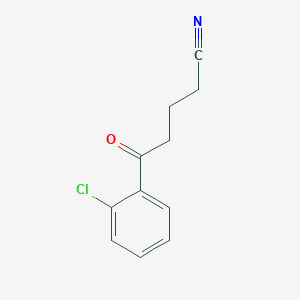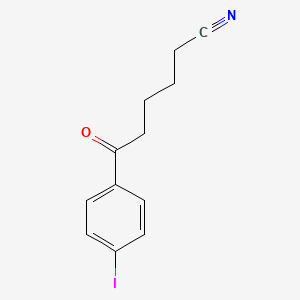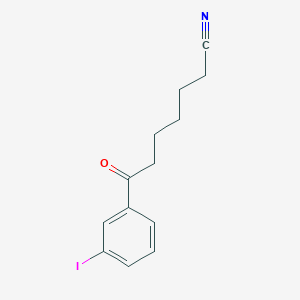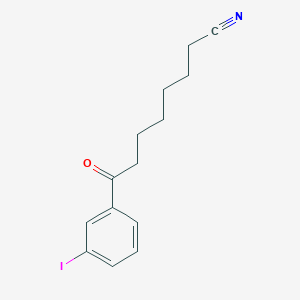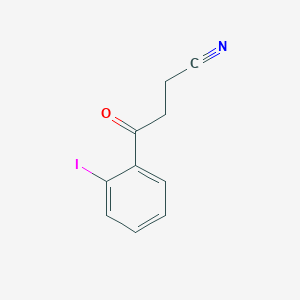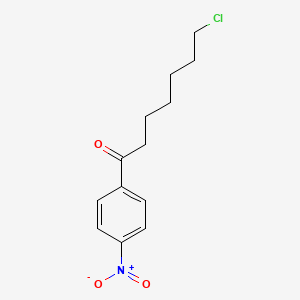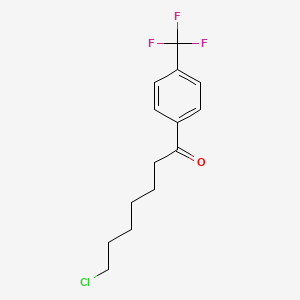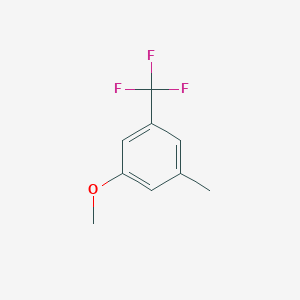
1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-3-methoxy-5-methylbenzene, also known as 1-TFM-3-MeO-5-MB, is an aromatic compound that has a variety of applications in scientific research. It is a colorless liquid with a sweet, floral odor and is used as a reagent in organic synthesis. 1-TFM-3-MeO-5-MB is also known to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Environmental Studies
- Methyl triclosan, an environmental pollutant, undergoes microbial methylation to form compounds like 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene. Electrochemical studies investigate the reduction of such compounds at glassy carbon electrodes, revealing insights into bond scission and bond rupture processes (Peverly et al., 2014).
Organic Synthesis & Polymerization
- The compound plays a role in organic synthesis, notably in the preparation of α- or β-trifluoromethylated vinylstannanes and their subsequent cross-coupling reactions to yield various coupling products and trifluoromethylated indene derivatives (Jeong et al., 2003).
- It's also used in the anionic polymerization of novel methoxy-substituted divinylbenzenes, aiding in the creation of polymers with specific molecular weights and molecular weight distributions. This showcases its importance in polymer chemistry, particularly for creating polymers with thermal cross-linking properties over 300 °C (Otake et al., 2017).
Medicinal Chemistry & Pharmaceutical Applications
- In the pharmaceutical domain, certain derivatives of the compound exhibit anti-staphylococcal properties. For instance, acylphloroglucinols derived from this compound showed considerable efficacy against multidrug-resistant strains of Staphylococcus aureus, indicating potential medicinal and therapeutic uses (Shiu & Gibbons, 2006).
Propriétés
IUPAC Name |
1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAHSWQNBUNNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


